molecular formula C10H10N2OS B1416346 4-(Thiazol-2-ylmethoxy)aniline CAS No. 408367-72-6

4-(Thiazol-2-ylmethoxy)aniline

Cat. No. B1416346
CAS RN: 408367-72-6
M. Wt: 206.27 g/mol
InChI Key: GCEZLMMEIKFDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Thiazol-2-ylmethoxy)aniline” is a chemical compound with the molecular formula C10H10N2OS . It has a molecular weight of 206.26 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “4-(Thiazol-2-ylmethoxy)aniline” can be represented by the SMILES string NC1=CC=C(C=C1)OCC2=NC=CS2 . This indicates that the compound contains a thiazole ring attached to an aniline group via a methoxy bridge.


Physical And Chemical Properties Analysis

The predicted density of “4-(Thiazol-2-ylmethoxy)aniline” is 1.296±0.06 g/cm3 . The compound has a predicted boiling point of 384.1±22.0 °C .

Scientific Research Applications

Antimicrobial Applications

Thiazoles have been found to have antimicrobial properties. For example, sulfathiazole is a short-acting sulfa drug with antimicrobial activity . A series of Schiff and Mannich bases obtained from isatin derivatives and N-[4-(4’chloropheyl) thiazol-2-yl] thiosemicarbazide have shown antimicrobial activity .

Antiretroviral Applications

Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS, contains a thiazole moiety . This suggests potential antiretroviral applications for thiazole derivatives.

Antifungal Applications

Abafungin is an example of an antifungal drug that contains a thiazole ring . This indicates that thiazole derivatives could be used in the development of new antifungal agents.

Anticancer Applications

Thiazoles have been found to have anticancer properties. Tiazofurin, an antineoplastic drug, contains a thiazole ring . Additionally, modification of thiazole-based compounds at different positions has been shown to generate new molecules with potent antitumor activities .

Anti-Alzheimer Applications

Thiazole derivatives have shown potential for anti-Alzheimer applications . This suggests that “4-(Thiazol-2-ylmethoxy)aniline” could potentially be used in the development of new treatments for Alzheimer’s disease.

Antihypertensive Applications

Thiazoles have been found to have antihypertensive properties . This suggests that thiazole derivatives could be used in the development of new antihypertensive drugs.

Antioxidant Applications

A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine were synthesized and showed in vitro antioxidant activity . This suggests potential antioxidant applications for thiazole derivatives.

Industrial Applications

Thiazoles have been used in various industrial applications, such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . This suggests that “4-(Thiazol-2-ylmethoxy)aniline” could potentially have a wide range of industrial applications.

properties

IUPAC Name

4-(1,3-thiazol-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-8-1-3-9(4-2-8)13-7-10-12-5-6-14-10/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEZLMMEIKFDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiazol-2-ylmethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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